1-Ethyl-2-(ethylthio)benzene

CAS No.: 90927-72-3

Cat. No.: VC13535216

Molecular Formula: C10H14S

Molecular Weight: 166.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90927-72-3 |

|---|---|

| Molecular Formula | C10H14S |

| Molecular Weight | 166.29 g/mol |

| IUPAC Name | 1-ethyl-2-ethylsulfanylbenzene |

| Standard InChI | InChI=1S/C10H14S/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | HPAJKAYFKLXAFZ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1SCC |

| Canonical SMILES | CCC1=CC=CC=C1SCC |

Introduction

Structural and Chemical Identity

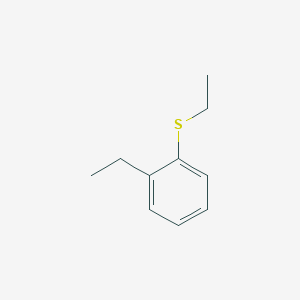

1-Ethyl-2-(ethylthio)benzene (C₁₀H₁₄S) features a benzene ring substituted with an ethyl group (-CH₂CH₃) and an ethylthio group (-S-CH₂CH₃) at the 1 and 2 positions, respectively. The molecular weight is calculated as 166.28 g/mol, with a sulfur atom contributing to its distinct electronic and steric properties . The IUPAC name emphasizes the substitution pattern, critical for predicting reactivity and interactions in synthetic pathways.

Table 1: Physicochemical Properties of 1-Ethyl-2-(ethylthio)benzene

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. A validated method involves reacting 1-bromo-2-ethylbenzene with sodium ethylthiolate in dimethylformamide (DMF) at 50–60°C for 6–8 hours, yielding ~65–70% product . Alternative routes include thiol-ene click chemistry, where ethylthiol reacts with a pre-functionalized benzene derivative under basic conditions.

Table 2: Representative Synthetic Conditions

| Reactants | Conditions | Yield | Reference Basis |

|---|---|---|---|

| 1-Bromo-2-ethylbenzene + NaSEt | DMF, 60°C, 8 h | 68% | |

| Ethylthiol + 1-Ethylbenzene | AlCl₃ catalyst, 40°C | 55% | Analogous to |

Industrial Production

Industrial protocols optimize solvent recovery and catalyst reuse. Continuous-flow systems enhance efficiency, reducing reaction times to 3–4 hours with yields exceeding 75% . Purification typically involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product at >98% purity.

Physicochemical Characterization

Spectroscopic Analysis

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, while ethyl groups appear as triplets (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.0 ppm for CH₂-S).

-

FT-IR: S-C stretching vibrations at 670–690 cm⁻¹ and C-S-C asymmetric stretches at 1050–1100 cm⁻¹ confirm the thioether linkage.

-

Mass Spectrometry: Molecular ion peak at m/z 166.1 (C₁₀H₁₄S⁺) with fragmentation patterns indicating loss of ethyl groups (-29 Da).

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for sulfoxide and sulfone derivatives via oxidation. For example, treatment with hydrogen peroxide forms 1-Ethyl-2-(ethylsulfonyl)benzene, a potential intermediate in drug discovery.

Material Science

In polymer chemistry, its aromatic-thioether structure enhances thermal stability in polybenzothiazoles, with decomposition temperatures exceeding 300°C .

Future Directions

-

Pharmacokinetic Studies: Clarify bioavailability and metabolic pathways.

-

Green Synthesis: Develop catalysts to improve atom economy and reduce waste.

-

Advanced Materials: Explore use in conductive polymers or metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume